methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H9N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the isocyanate group to amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions can modulate biological pathways and lead to various effects, depending on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrazole-3-carboxylate: A similar compound with a different functional group at the 4-position.
4-Isocyanato-1,5-dimethyl-1H-pyrazole: Lacks the ester group present in methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate.
Uniqueness
This combination allows for versatile chemical modifications and the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
methyl 4-isocyanato-1,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-5-6(9-4-12)7(8(13)14-3)10-11(5)2/h1-3H3 |
InChI Key |
XWKBMNLFFHVDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)N=C=O |
Origin of Product |
United States |
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